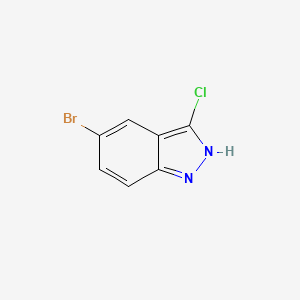

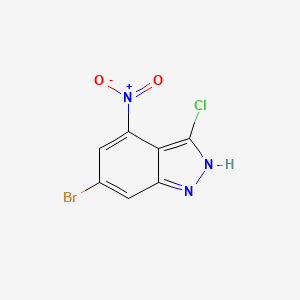

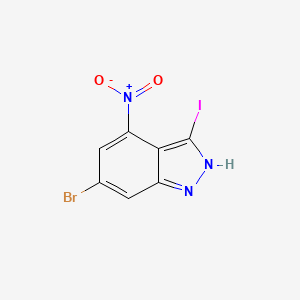

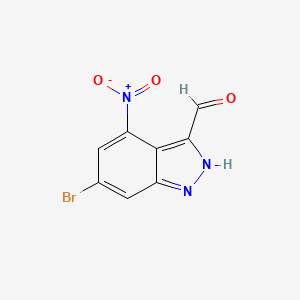

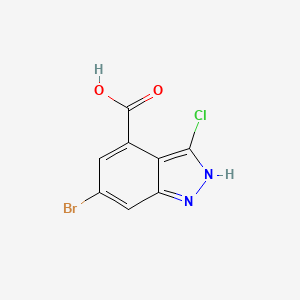

6-Bromo-3-chloro-1H-indazole-4-carboxylic acid

Overview

Description

The compound "6-Bromo-3-chloro-1H-indazole-4-carboxylic acid" is a derivative of indazole, which is a heterocyclic aromatic organic compound. Indazole derivatives are of significant interest due to their diverse biological activities and potential therapeutic applications. The presence of bromo and chloro substituents on the indazole ring can influence the compound's reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of indazole derivatives often involves the use of substituted anilides that react with various reagents to introduce additional functional groups. For instance, substituted carboxylic acid anilides can react with triethylphosphite in the presence of nickel catalysts to yield o-acylamido-benzenephosphonic acid esters, as described in the synthesis of 1H-1,3-benzazaphospholes . Although the specific synthesis of "this compound" is not detailed in the provided papers, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of indazole derivatives can be characterized using various spectroscopic techniques, including FT-IR, NMR, and X-ray crystallography. For example, the crystal structure of a related compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, was determined using single crystal X-ray diffraction, revealing details about bond lengths, angles, and crystal packing . These techniques are crucial for confirming the identity and purity of synthesized compounds.

Chemical Reactions Analysis

Indazole derivatives can undergo a variety of chemical reactions, including cycloadditions, substitutions, and halogenations. The 1,3-dipolar cycloaddition of 3-phenylsydnone with p-toluquinone, for example, yielded indazole dione derivatives without regioselectivity . Bromination reactions can also be performed to introduce bromo substituents into the indazole ring, as seen in the synthesis of bromo-substituted indazole diones .

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the indazole core. The crystal packing, hydrogen bonding, and stacking interactions can affect the compound's solid-state properties and its behavior in different environments . These properties are essential for understanding the compound's potential applications and for designing new derivatives with desired characteristics.

Scientific Research Applications

Indazole Derivatives: Synthesis and Applications

Indazole derivatives are a class of heterocyclic compounds known for their wide range of biological activities. These compounds have attracted significant interest for the development of novel therapeutic agents. Indazole-based compounds have demonstrated promising anticancer and anti-inflammatory activities and have found applications in disorders involving protein kinases and neurodegeneration (Denya, Malan, & Joubert, 2018).

Pharmaceutical Applications

One area of interest is the pharmaceutical applications of indazole derivatives. These compounds have been the focus of numerous studies and patents, indicating their potential as therapeutic agents. Their pharmacological importance is highlighted by their structural versatility, allowing for a broad spectrum of biological activities. This versatility makes indazole derivatives suitable for various therapeutic applications, including anticancer, anti-inflammatory, and antiviral treatments (Ali, Dar, Pradhan, & Farooqui, 2013).

Chemical and Biological Research

The chemistry and biology of indoles and indazoles have been extensively reviewed, underscoring their importance in medicinal research. These compounds exhibit a range of activities, such as antibacterial, anticancer, antioxidant, anti-inflammatory, and antidiabetic properties. This broad spectrum of activities is due to their unique chemical structure, which enables interaction with various biological targets (Ali, Dar, Pradhan, & Farooqui, 2013).

Mechanism of Action

Target of Action

6-Bromo-3-chloro-1H-indazole-4-carboxylic acid is a novel indazole derivative that has been synthesized and evaluated for its anticancer, antiangiogenic, and antioxidant activities . The primary targets of this compound are human cancer cells lines, including HEP3BPN 11 (liver), MDA 453 (breast), and HL 60 (leukemia) . These targets play a crucial role in the proliferation and survival of cancer cells.

Mode of Action

The compound interacts with its targets by hindering their viability . This interaction results in the inhibition of cell growth and proliferation, thereby exerting its anticancer effects. Additionally, the compound has been found to inhibit proangiogenic cytokines associated with tumor development .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in cell growth, proliferation, and angiogenesis . By inhibiting these pathways, the compound prevents the growth and spread of cancer cells. The downstream effects of this inhibition include reduced tumor size and potentially, the prevention of metastasis.

Result of Action

The molecular and cellular effects of this compound’s action include reduced viability of targeted cancer cells and inhibition of proangiogenic cytokines . These effects contribute to the compound’s anticancer, antiangiogenic, and antioxidant activities .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature and pH . .

Future Directions

Biochemical Analysis

Biochemical Properties

6-Bromo-3-chloro-1H-indazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of proangiogenic cytokines such as tumor necrosis factor-alpha (TNFα), vascular endothelial growth factor (VEGF), and epidermal growth factor (EGF) . These interactions suggest that this compound may have potential as an antiangiogenic agent, which could be beneficial in cancer therapy.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been studied extensively. This compound has been found to inhibit the viability of several human cancer cell lines, including liver (HEP3BPN 11), breast (MDA 453), and leukemia (HL 60) cells . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the production of proangiogenic cytokines, thereby disrupting the signaling pathways that promote tumor growth and metastasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits the activity of TNFα, VEGF, and EGF by binding to their respective receptors . This binding prevents the activation of downstream signaling pathways that are essential for cell proliferation and survival. Additionally, this compound has been shown to induce changes in gene expression, further contributing to its anticancer properties .

Temporal Effects in Laboratory Settings

The temporal effects of this compound have been studied in various laboratory settings. Over time, this compound has been observed to maintain its stability and efficacy in inhibiting cancer cell viability . Its long-term effects on cellular function are still being investigated. In vitro and in vivo studies have shown that this compound can induce sustained inhibition of proangiogenic cytokines, suggesting its potential for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, this compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects, including toxicity and damage to normal tissues . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, it has been shown to modulate the activity of enzymes involved in the biosynthesis of proangiogenic cytokines, thereby affecting their production and release . These interactions suggest that this compound may have a broader impact on cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it accumulates in specific compartments, where it exerts its effects on cellular function . The distribution of this compound within tissues also influences its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound is directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can influence gene expression, or to the cytoplasm, where it can interact with signaling proteins . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

properties

IUPAC Name |

6-bromo-3-chloro-2H-indazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2O2/c9-3-1-4(8(13)14)6-5(2-3)11-12-7(6)10/h1-2H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPUOIHIXXKAOFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Cl)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646399 | |

| Record name | 6-Bromo-3-chloro-2H-indazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885523-72-8 | |

| Record name | 6-Bromo-3-chloro-1H-indazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885523-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-3-chloro-2H-indazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.